molecular formula C8H11N5S B1479727 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098047-09-5

3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1479727
CAS No.: 2098047-09-5
M. Wt: 209.27 g/mol
InChI Key: MRCCXAKAGKTLBZ-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound that belongs to the class of azidoethyl-substituted heterocycles This compound features a unique structure combining a pyrazole ring with a tetrahydrothiopyrano moiety, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves the reaction of azidoethyl transfer reagents with pyrazole derivatives. One common method includes the N-alkylation of pyrazole with azidoethyl halides under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and implementing robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the azido group.

Major Products

The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is unique due to its combination of a pyrazole ring and a tetrahydrothiopyrano moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-azidoethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c9-13-10-3-1-7-6-5-14-4-2-8(6)12-11-7/h1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCCXAKAGKTLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
Reactant of Route 6
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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